2,5-Difluoro-3-(trifluoromethyl)benzodifluoride
CAS No.: 1806290-54-9
Cat. No.: VC2764047
Molecular Formula: C8H3F7
Molecular Weight: 232.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1806290-54-9 |
|---|---|
| Molecular Formula | C8H3F7 |
| Molecular Weight | 232.1 g/mol |
| IUPAC Name | 1-(difluoromethyl)-2,5-difluoro-3-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C8H3F7/c9-3-1-4(7(11)12)6(10)5(2-3)8(13,14)15/h1-2,7H |
| Standard InChI Key | LBRNOXVYGHVTPL-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1C(F)F)F)C(F)(F)F)F |
| Canonical SMILES | C1=C(C=C(C(=C1C(F)F)F)C(F)(F)F)F |
Introduction
2,5-Difluoro-3-(trifluoromethyl)benzodifluoride is a fluorinated aromatic compound that belongs to the category of difluorobenzene derivatives. It is notable for its unique chemical properties and potential applications in various scientific fields, including organic synthesis and materials science. The compound's molecular formula is C7H2F5, with a molecular weight of approximately 210.13 g/mol.
Synthesis of 2,5-Difluoro-3-(trifluoromethyl)benzodifluoride
The synthesis of 2,5-Difluoro-3-(trifluoromethyl)benzodifluoride typically involves the introduction of fluorine substituents into a benzene ring. Common synthetic routes include direct fluorination processes, which require specific temperature and pressure conditions to ensure selectivity and yield. For instance, using a mixture of sulfur tetrafluoride and nitrogen at elevated temperatures can effectively produce fluorinated compounds with high yields.
Synthesis Methods
| Method | Conditions | Yield |
|---|---|---|
| Direct Fluorination | Elevated temperatures, specific pressure | High |
| Sulfur Tetrafluoride/Nitrogen | High temperature | High |
Chemical Reactions
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Strong nucleophiles, polar aprotic solvents | Substituted benzodifluorides |
Applications in Scientific Research
2,5-Difluoro-3-(trifluoromethyl)benzodifluoride has several applications in scientific research, primarily due to its unique chemical properties. It is used as an intermediate in organic synthesis and materials science. The compound's fluorine substituents enhance its stability and lipophilicity, making it suitable for applications in medicinal chemistry and agrochemicals.
Applications
| Field | Application |
|---|---|
| Organic Synthesis | Intermediate for complex molecules |
| Materials Science | Development of new materials |
| Medicinal Chemistry | Potential in drug development |
Future Directions
-
Synthetic Methodologies: Developing more efficient and selective synthetic routes.
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Application Expansion: Exploring its potential in pharmaceuticals and agrochemicals.
-
Mechanistic Studies: Investigating the detailed mechanisms of its chemical reactions.
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